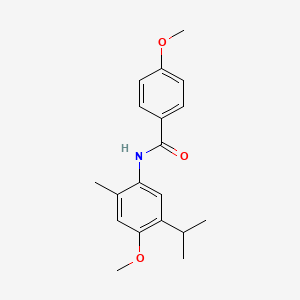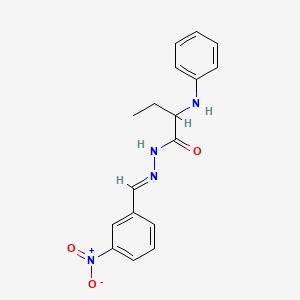![molecular formula C15H15NO3S B5857967 methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)
methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate, also known as Methyl EBA, is a synthetic compound that has been widely used in scientific research. It belongs to the family of thiophene carboxylic acid derivatives and has been found to possess a variety of biological activities.
作用机制
The mechanism of action of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA is not fully understood. However, it has been proposed that this compound EBA exerts its biological activities through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB by this compound EBA leads to the downregulation of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound EBA has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound EBA has also been found to inhibit the activation of NF-κB and the expression of COX-2, which is involved in the production of prostaglandins. In addition, this compound EBA has been shown to possess anti-tumor activity by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied and its biological activities are well documented. This compound EBA is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of this compound EBA. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of this compound EBA is not fully understood, which may limit its use in certain research areas.
未来方向
There are several future directions for the study of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA. One area of research is the development of analogs of this compound EBA with improved biological activities. Another area of research is the identification of the molecular targets of this compound EBA and the elucidation of its mechanism of action. In addition, the use of this compound EBA in combination with other compounds for the treatment of various diseases is an area of active research. Overall, this compound EBA is a promising compound with a wide range of biological activities and potential therapeutic applications.
合成方法
Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA can be synthesized through a multi-step process, starting with the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This intermediate is then reacted with 2-mercaptothiophene to form the desired product, this compound EBA. The synthesis method for this compound EBA has been well established and has been reported in several scientific journals.
科学研究应用
Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate EBA has been extensively used in scientific research as a tool compound to study various biological processes. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. This compound EBA has been used in vitro to study the effects of inflammation on the expression of cytokines and chemokines. It has also been used in vivo to study the anti-tumor activity of this compound EBA in animal models.
属性
IUPAC Name |
methyl 3-[(4-ethylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-10-4-6-11(7-5-10)14(17)16-12-8-9-20-13(12)15(18)19-2/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGIVAGLLQRRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)


![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)

